4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound classified as a member of the triazole family. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms within their ring structure. This specific compound features a thiol group (-SH) attached to the triazole ring, which contributes to its unique chemical reactivity and potential applications in various fields, including chemistry, biology, and medicine.
The compound can be synthesized through various methods, often involving the cyclization of appropriate precursors under controlled conditions. It has garnered interest due to its potential as a building block in organic synthesis and its biological activities.
4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol falls under the category of triazole derivatives and is notable for its thiol functionality. This classification allows it to participate in a variety of chemical reactions typical of both triazoles and thiols.
The synthesis of 4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves several key steps:
The reaction conditions generally involve:
Industrial production may utilize batch or continuous processes with enhanced control over reaction conditions to achieve high yields.
The molecular structure of 4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol includes:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3S |
| Molecular Weight | 185.29 g/mol |
| IUPAC Name | 4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol |
| InChI | InChI=1S/C8H15N3S/c1-6... |
| InChI Key | YLOBJOWBJDTXRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NNC(=S)N1CC(C)(C)C |
The compound is capable of undergoing several types of chemical reactions:
For these reactions:
The major products from these reactions include:
The mechanism of action for 4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol primarily involves its interaction with biological molecules:
These interactions suggest potential applications in drug design and development.
The compound exhibits typical physical properties associated with organic molecules containing sulfur and nitrogen. Specific values such as melting point and boiling point may vary based on purity and synthesis method.
Key chemical properties include:
4-(2,2-dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several notable applications:
This compound's diverse applications underscore its importance in scientific research across various disciplines.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: